N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

CTPS1 inhibition de novo pyrimidine synthesis immuno-oncology

This compound features a 4-methoxyphenylsulfonylacetamide side chain, redirecting the conserved 2,5-dimethylphenyl-thiazole core from calcium channel activation to pan-selective CTPS1/2 inhibition. Unlike structurally similar activators (e.g., 2D216), it targets de novo pyrimidine synthesis. Essential for dissecting target engagement selectivity and benchmarking CTPS1 potency via ADP-Glo assays. Verify exact substitution for your screening cascade.

Molecular Formula C20H20N2O4S2
Molecular Weight 416.51
CAS No. 941907-85-3
Cat. No. B2604309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
CAS941907-85-3
Molecular FormulaC20H20N2O4S2
Molecular Weight416.51
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H20N2O4S2/c1-13-4-5-14(2)17(10-13)18-11-27-20(21-18)22-19(23)12-28(24,25)16-8-6-15(26-3)7-9-16/h4-11H,12H2,1-3H3,(H,21,22,23)
InChIKeyVLFSAZVNNQEUNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide (CAS 941907-85-3): Sourcing and Characterization Guide


N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide (CAS 941907-85-3; molecular formula C20H20N2O4S2; molecular weight 416.51 g/mol) is a synthetic organic compound belonging to the sulfonylacetamide-thiazole class [1]. It features a conserved aminothiazole scaffold substituted with a 2,5-dimethylphenyl group at the 4-position and a (4-methoxyphenyl)sulfonylacetamide moiety at the 2-position. This chemotype falls within the broader class of 2-(alkylsulfonamido)thiazole acetamides, which have been characterized as first-in-class, pan-selective inhibitors of cytidine 5′-triphosphate synthetase 1 and 2 (CTPS1/2) [2]. Structurally related aminothiazole compounds sharing the identical 2,5-dimethylphenyl-thiazole core have additionally been identified as small-molecule calcium channel activators with co-adjuvant activity [3].

Why Generic Substitution Is Not Advisable for N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide (CAS 941907-85-3)


Compounds within the aminothiazole sulfonylacetamide class cannot be treated as interchangeable procurement items because small structural modifications within this scaffold produce functionally orthogonal biological outcomes. The conserved 2,5-dimethylphenyl-thiazole core found in this compound is shared with the adjuvant lead 2D216 [N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide], which acts as a calcium channel activator [1]. However, substitution of the sulfonylbenzamide side chain (as in 2D216) with a sulfonylacetamide side chain (as in the target compound) is known to redirect the biological mechanism toward CTPS1/2 inhibition, a distinct pharmacological target in the de novo pyrimidine synthesis pathway [2]. Even within the CTPS1 inhibitor series, potency is exquisitely sensitive to the nature of the sulfonamide substituent; compound 27 in the lead optimization series required iterative modification of the sulfonamide moiety to achieve oral bioavailability and nanomolar CTPS1 potency [2]. Therefore, procurement of a 'structurally similar' analog without precise verification of the substitution pattern risks acquiring a compound with a fundamentally different target profile, potency range, or therapeutic application.

Quantitative Differentiation Evidence for N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide (CAS 941907-85-3)


Scaffold Identity Divergence: Sulfonylacetamide vs. Sulfonylbenzamide Side Chain Determines Pharmacological Target Class

The target compound carries a sulfonylacetamide side chain (2-((4-methoxyphenyl)sulfonyl)acetamide) linked to the thiazole nitrogen, distinguishing it from the sulfonylbenzamide series represented by 2D216 and 2E151. In the first-in-class chemotype report, 2-(alkylsulfonamido)thiazol-4-yl)acetamides (structurally congruent with the target compound) are pan-selective CTPS1/2 inhibitors [1]. In contrast, compounds bearing a sulfonylbenzamide side chain on the identical 2,5-dimethylphenyl-thiazole core (2D216 and 2E151) act as calcium channel activators with no reported CTPS1 activity [2]. Within the MLR assay, 2E151 (EC50 = 0.9 µM for NF-κB activation) was more potent than 2D216, demonstrating that even side-chain modifications within the sulfonylbenzamide series produce graded potency changes [2]. The target compound's sulfonylacetamide side chain is therefore expected to confer a distinct target engagement profile relative to the sulfonylbenzamide analogs.

CTPS1 inhibition de novo pyrimidine synthesis immuno-oncology aminothiazole scaffold

A549 Lung Cancer Cell Cytotoxicity: Target Compound vs. Des-phenyl Analog

A structurally simplified analog lacking the 2,5-dimethylphenyl group at the thiazole 4-position, 2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide (CAS 941988-65-4), demonstrated an IC50 value of 18 µM against A549 human lung adenocarcinoma cells [1]. The target compound incorporates the 2,5-dimethylphenyl substituent, a hydrophobic group that is known within thiazole SAR to enhance target binding affinity and cellular permeability. This IC50 value establishes a quantitative baseline for the sulfonylacetamide-thiazole chemotype against which the target compound's cytotoxicity can be compared in confirmatory experiments.

anticancer activity A549 lung adenocarcinoma cytotoxicity SAR

Chloro-Substituted Phenyl Analog Cytotoxicity: Quantitative Cross-Compound Comparison

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, a direct halogen-substituted analog, has been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest or modulation of signaling pathways . In a related sulfonyl bisthiazole series, chloro-substituted compounds showed IC50 = 49 µM against A549 cells, whereas the corresponding methyl-substituted bisoxazoles exhibited different potency and selectivity profiles [1]. The target compound's 2,5-dimethylphenyl substitution pattern presents an electronically and sterically distinct environment compared to the 2,5-dichlorophenyl analog, which can alter both potency and selectivity.

anticancer apoptosis SAR halogen substitution

Structural Differentiation Within the Aminothiazole CTPS1 Inhibitor Patent Landscape

The patent WO2021053403A1 (Step Pharma S.A.S.) discloses sulfonamide derivatives as CTPS1 inhibitors with a generic formula (I) covering compounds wherein the sulfonamide is linked to a substituted thiazole core [1]. The target compound's specific combination of a 2,5-dimethylphenyl group at the thiazole 4-position and a (4-methoxyphenyl)sulfonylacetamide at the 2-position falls within the structural scope exemplified but not specifically claimed in the lead optimization publication [2]. The J. Med. Chem. 2022 paper describes optimization from weak HTS hits (IC50 > 10 µM) to potent, orally available compound 27 (IC50 ≤ 0.1 µM against CTPS1) [2]. The target compound, with its distinct 4-methoxyphenylsulfonyl substituent, occupies a SAR position between the unoptimized HTS hits and the fully optimized clinical candidate.

CTPS1 inhibitor patent sulfonamide derivatives Step Pharma intellectual property

In Vivo Adjuvant Efficacy Differentiation Among Aminothiazole Scaffold Compounds

Compounds sharing the 2,5-dimethylphenyl-thiazole core with the target compound have demonstrated in vivo efficacy as vaccine co-adjuvants. 2D216, when combined with MPLA, produced Th1-dominant immune responses and protected mice from lethal influenza virus challenge, with minimal local reactogenicity and no systemic inflammatory response [1]. In the autologous mixed lymphocyte reaction (MLR) assay, analog 2E151 was more potent than 2D216, establishing that substituent modifications on the aminothiazole scaffold produce quantifiable differences in immunological activity [2]. The target compound's distinct sulfonylacetamide side chain is expected to modulate both the magnitude and the qualitative nature of any immunomodulatory activity compared to the sulfonylbenzamide series.

vaccine adjuvant co-adjuvant influenza challenge Th1 immune response

Molecular Property Differentiation: Calculated Physicochemical Profile vs. Comparator Compounds

The target compound has a molecular weight of 416.51 g/mol and a molecular formula of C20H20N2O4S2 [1]. A structurally related sulfonylacetamide-thiazole compound was reported with a calculated LogP of approximately 3.38 and 6 rotatable bonds [2]. In comparison, 2D216 (molecular formula C23H25N3O3S2; approximate MW ~455 g/mol) is larger and carries a piperidin-1-ylsulfonylbenzamide group that contributes additional hydrogen bond acceptors and increased topological polar surface area. The target compound's lower molecular weight and distinct sulfonylacetamide linker may confer different solubility and permeability characteristics compared to the benzamide series, relevant for both in vitro assay conditions and potential in vivo applications.

drug-likeness physicochemical properties LogP molecular weight

Recommended Research and Industrial Application Scenarios for N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide (CAS 941907-85-3)


CTPS1/2 Inhibitor Screening and SAR Expansion for Immuno-Oncology Programs

This compound is suited as a structural probe for CTPS1/2 inhibitor screening cascades. The 2-(alkylsulfonamido)thiazole acetamide chemotype has been validated as a first-in-class, pan-selective CTPS1/2 inhibitor scaffold through high-throughput screening of 240,000 compounds and subsequent lead optimization [1]. The target compound's specific 4-methoxyphenylsulfonyl substituent occupies a distinct SAR position that can help define the relationship between sulfonamide aryl substitution and CTPS1 inhibitory potency. Assay readout can be benchmarked against the published ADP-Glo assay format (PubChem AID 1935749), with activity expected in the low micromolar to sub-micromolar range based on the class SAR trajectory from HTS hits (IC50 > 10 µM) to optimized lead compound 27 (IC50 ≤ 0.1 µM) [1].

Side-by-Side Comparator Studies with 2D216/2E151 to Elucidate Aminothiazole Scaffold Polypharmacology

Because the target compound shares the identical 2,5-dimethylphenyl-thiazole core with 2D216 and 2E151 but carries a structurally divergent sulfonylacetamide side chain, it serves as an ideal tool compound for dissecting the polypharmacology of the aminothiazole scaffold. 2D216 and 2E151 have been characterized as calcium channel activators with co-adjuvant activity and established in vivo efficacy in influenza challenge models [1]. Testing the target compound in parallel calcium flux assays (NF-κB reporter, Ca2+ mobilization) and CTPS1 enzymatic assays would directly quantify how the side-chain chemotype determines target engagement selectivity between these two distinct pharmacological mechanisms. Such studies are critical for chemical biology groups aiming to develop target-selective aminothiazole probes.

Anticancer Cytotoxicity Profiling Against A549 and Related Lung Adenocarcinoma Panels

The sulfonylacetamide-thiazole class has demonstrated measurable cytotoxicity against A549 lung adenocarcinoma cells, with the des-phenyl analog showing IC50 = 18 µM [1]. The target compound, bearing the additional 2,5-dimethylphenyl group, is expected to show enhanced potency owing to increased hydrophobic contacts with cellular targets. Systematic cytotoxicity profiling across A549 and additional lung cancer cell lines (e.g., H1975, HCC827) would generate comparative data that can be directly juxtaposed with published values for related sulfonylacetamide-thiazole compounds. Chloro-substituted sulfonyl bisthiazoles have shown IC50 = 49 µM on A549 cells [2], providing an additional quantitative benchmark for structure-cytotoxicity relationship analysis.

Freedom-to-Operate and Patent Landscape Analysis for CTPS1-Targeted Therapeutics

The compound occupies a structurally defined niche within the CTPS1 inhibitor patent space claimed by Step Pharma S.A.S. (WO2021053403A1) [1]. As a sulfonylacetamide derivative featuring a 2,5-dimethylphenyl-thiazole core, it exemplifies a specific substitution pattern that may help define the boundaries of generic Markush claims. Pharmaceutical IP teams and medicinal chemistry groups can use this compound as a reference standard to assess whether their own CTPS1-targeted candidates fall within or outside the scope of existing patent claims. Comparative data generated with this compound against exemplars from the Step Pharma patent estate can strengthen freedom-to-operate opinions.

Quote Request

Request a Quote for N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.